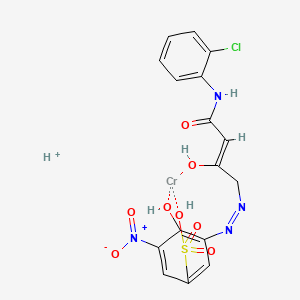
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids. This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired diazocine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- undergoes various types of chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted analogues .
Applications De Recherche Scientifique
Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- has several scientific research applications:
Chemistry: It serves as a scaffold for the design of new bioactive molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to effects such as cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to interact with a range of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzoazepines
- Dibenzothiazepines
- Tröger’s base analogues
Uniqueness
What sets Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- apart from similar compounds is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C26H18N2O2 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol |
InChI |
InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H |
Clé InChI |
POGVQDLDZWXSED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)










